Cas no 87666-57-7 (2,6-Diphenylaniline)

2,6-Diphenylaniline is a substituted aniline derivative featuring phenyl groups at the 2 and 6 positions of the aromatic ring. This structural configuration enhances steric hindrance and electronic properties, making it valuable in organic synthesis and coordination chemistry. The compound is commonly employed as a ligand or intermediate in the preparation of metal complexes, catalysts, and advanced materials. Its rigid, planar structure contributes to stability in high-temperature applications and selective reactivity in cross-coupling reactions. 2,6-Diphenylaniline is also utilized in the development of optoelectronic materials due to its tunable photophysical characteristics. High purity grades are available to meet rigorous research and industrial requirements.
2,6-Diphenylaniline structure
2,6-Diphenylaniline structure
Product Name:2,6-Diphenylaniline
CAS No:87666-57-7
MF:C18H15N
MW:245.318404436111
MDL:MFCD09264304
CID:653814
PubChem ID:329766953
Update Time:2025-05-27

2,6-Diphenylaniline Chemical and Physical Properties

Names and Identifiers

    • [1,1':3',1''-Terphenyl]-2'-amine
    • 2,6-Diphenylaniline
    • m-Terphenyl-2′-amine
    • [1,1′:3′,1′′-Terphenyl]-2′-amine
    • m-Terphenyl-2′-amine (7CI)
    • AKOS015840529
    • MFCD09264304
    • E76250
    • 3-PHENYL-[1,1'-BIPHENYL]-2-AMINE
    • BS-53037
    • DSQMLISBVUTWJB-UHFFFAOYSA-N
    • DTXSID20451797
    • 87666-57-7
    • SCHEMBL1822460
    • CS-0122453
    • 2,6-Diphenylaniline, 99%
    • [1,1 inverted exclamation mark :3 inverted exclamation mark ,1 inverted exclamation mark inverted exclamation mark -Terphenyl]-2 inverted exclamation mark -amine
    • DB-202541
    • SY301196
    • MDL: MFCD09264304
    • Inchi: 1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2
    • InChI Key: DSQMLISBVUTWJB-UHFFFAOYSA-N
    • SMILES: NC1C(C2C=CC=CC=2)=CC=CC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 245.120449483g/mol
  • Monoisotopic Mass: 245.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 26

Experimental Properties

  • Melting Point: 85-86 °C

2,6-Diphenylaniline Security Information

2,6-Diphenylaniline Pricemore >>

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2,6-Diphenylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen ,  Phosphoric acid, tripotassium salt, heptahydrate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  80 min, 80 °C
Reference
Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF
Liu, Chun; et al, ARKIVOC (Gainesville, 2012, (9), 62-75

Production Method 2

Reaction Conditions
Reference
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[Dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine-κP](methane… Solvents: Tetrahydrofuran ,  Water ;  rt → 40 °C; 48 h, 40 °C
Reference
Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation
Gonzalez, Miguel I. ; et al, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

Production Method 4

Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
1.2 Solvents: Methanol
Reference
Direct Intermolecular Aniline Ortho-Arylation via Benzyne Intermediates
Truong, Thanh; et al, Organic Letters, 2012, 14(23), 5964-5967

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  72 h, 95 °C
Reference
π-Extended and Six-Coordinate Iron(II) Complexes: Structures, Magnetic Properties, and the Electrochemical Synthesis of a Conducting Iron(II) Metallopolymer
Djukic, Brandon; et al, Inorganic Chemistry, 2011, 50(15), 7334-7343

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  48 h, 95 °C
Reference
Efficient Suppression of Chain Transfer and Branching via Cs-Type Shielding in a Neutral Nickel(II) Catalyst
Wang, Chaoqun; et al, Angewandte Chemie, 2021, 60(8), 4018-4022

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethanol ,  Toluene ,  Water ;  rt; 9 h, 90 °C
Reference
Indanol-Based Chiral Organoiodine Catalysts for Enantioselective Hydrative Dearomatization
Hashimoto, Takuya ; et al, Angewandte Chemie, 2018, 57(24), 7200-7204

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, reflux
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -70 °C; -70 °C → 0 °C
1.3 Reagents: Water ;  5 min, 0 °C
1.4 Reagents: Sulfuric acid Solvents: Water ;  15 min, neutralized
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Benzene ,  Water ;  rt → reflux; 72 h, reflux
Reference
High performance bulky α-diimine nickel(II) catalysts for ethylene polymerization
Vatankhah-Varnoosfaderani, Mohammad; et al, Iranian Polymer Journal, 2011, 20(11), 897-912

Production Method 9

Reaction Conditions
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
1.2 Solvents: Methanol
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Diethyl ether ,  Cyclohexane ;  48 h, 50 °C; 50 °C → rt
2.2 Solvents: Methanol
Reference
Direct Intermolecular Aniline Ortho-Arylation via Benzyne Intermediates
Truong, Thanh; et al, Organic Letters, 2012, 14(23), 5964-5967

Production Method 10

Reaction Conditions
Reference
Studies of polyphenyls and polyphenylenes. X. Syntheses and spectral properties of several branched-chain polyphenyls containing 1,2,3-trisubstituted ring(s)
Ozasa, Shigeru; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(5), 1572-81

Production Method 11

Reaction Conditions
1.1 Catalysts: 2497564-99-3 Solvents: Toluene-d8 ;  24 h, 110 °C
Reference
Catalytic C(sp2)-H Amination Reactions Using Dinickel Imides
Powers, Ian G.; et al, Organometallics, 2020, 39(21), 3794-3801

2,6-Diphenylaniline Raw materials

2,6-Diphenylaniline Preparation Products

2,6-Diphenylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:87666-57-7)2,6-Diphenylaniline
Order Number:A938756
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:27
Price ($):163.0
Email:sales@amadischem.com

Additional information on 2,6-Diphenylaniline

[1,1':3',1''-Terphenyl]-2'-amine: A Comprehensive Overview

The compound [1,1':3',1''-Terphenyl]-2'-amine, also known by its CAS number 87666-57-7, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmaceuticals and materials science. This molecule belongs to the class of terphenylamines, which are characterized by their extended conjugated aromatic systems. The unique structure of this compound, featuring three phenyl rings connected through single bonds, renders it particularly interesting for a wide range of applications.

Over the past decade, research into terphenylamine derivatives has intensified due to their potential as building blocks for advanced materials and bioactive agents. The presence of the amino group at the 2' position provides this compound with distinct electronic and steric properties, making it a valuable component in drug design and development. Recent studies have highlighted its role in drug delivery systems, photodynamic therapy, and antioxidant applications, underscoring its versatility across multiple biomedical domains.

One of the most compelling aspects of [1,1':3',1''-Terphenyl]-2'-amine is its ability to act as a free radical scavenger. This property has been extensively explored in the context of antioxidant therapy, where molecules capable of neutralizing reactive oxygen species (ROS) are highly sought after. Preclinical studies have demonstrated that this compound exhibits potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

Another area of active research involving [1,1':3',1''-Terphenyl]-2'-amine is its potential as a photosensitizer in photodynamic therapy (PDT). PDT is a minimally invasive treatment modality that uses light-activated drugs to target and destroy cancer cells. The extended conjugation in this molecule enhances its ability to absorb light energy at specific wavelengths, making it an ideal candidate for this application. Recent advancements in light delivery systems have further augmented the effectiveness of this approach, paving the way for its clinical translation.

From a synthetic perspective, [1,1':3',1''-Terphenyl]-2'-amine serves as a valuable precursor for the synthesis of more complex molecules. Its structure allows for easy functionalization at various positions, enabling chemists to tailor it for specific biomedical applications. For instance, introducing hydroxyl or methoxy groups at strategic locations can modulate its lipophilicity, solubility, and binding affinity to biological targets, thereby optimizing its pharmacokinetic properties.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on exploring the biocompatibility and bioavailability of this compound. These studies have revealed that [1,1':3',1''-Terphenyl]-2'-amine exhibits favorable pharmacokinetic profiles, with minimal toxicity to healthy cells. This makes it a safer alternative to conventional chemotherapeutic agents, which are often associated with severe side effects.

In the realm of drug discovery, this compound has shown remarkable potential as a lead molecule for the development of antineoplastic drugs. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and metastasis has been demonstrated in several in vitro and in vivo models. Additionally, its role in modulating the tumor microenvironment offers new avenues for combination therapies aimed at enhancing treatment efficacy.

Looking ahead, the continued exploration of [1,1':3',1''-Terphenyl]-2'-amine is poised to yield groundbreaking insights into its therapeutic applications. Ongoing research is focused on unraveling the molecular mechanisms underlying its bioactivity and optimizing its delivery systems to maximize therapeutic outcomes. As our understanding of this compound deepens, it is expected to play an increasingly pivotal role in the development of next-generation medicines.

[1,1':3',1''-Terphenyl]-2'-amine stands at the intersection of pharmaceutical chemistry and materials science, offering a unique blend of properties that make it indispensable to modern biomedical research. Its journey from a laboratory curiosity to a potential therapeutic agent exemplifies the transformative power of innovative drug discovery. With ongoing advancements in synthetic methods and biological evaluation techniques, this compound is set to unlock new frontiers in the treatment of complex diseases.

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Amadis Chemical Company Limited
(CAS:87666-57-7)2,6-Diphenylaniline
A938756
Purity:99%
Quantity:10g
Price ($):163.0
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